molecular formula C8H7BF2O4 B2878826 4-Methoxycarbonyl-2,6-difluorophenylboronic acid CAS No. 2022984-58-1

4-Methoxycarbonyl-2,6-difluorophenylboronic acid

Cat. No.: B2878826
CAS No.: 2022984-58-1
M. Wt: 215.95
InChI Key: UAQVWIOVTATRBS-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2,6-difluorophenylboronic acid is an organoboron compound with the molecular formula C8H7BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with methoxycarbonyl and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation.

    Borane or Boronate Esters: Formed through reduction.

Scientific Research Applications

4-Methoxycarbonyl-2,6-difluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methoxycarbonyl-2,6-difluorophenylboronic acid can be compared with other similar compounds, such as:

  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • 2,6-Difluoro-4-isopropoxyphenylboronic acid
  • 2,6-Difluoro-4-formylphenylboronic acid
  • 2,6-Difluoro-4-hydroxyphenylboronic acid

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique combination of methoxycarbonyl and difluoro groups in this compound makes it particularly useful in specific synthetic applications .

Properties

IUPAC Name

(2,6-difluoro-4-methoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVWIOVTATRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)OC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022984-58-1
Record name 4-Methoxycarbonyl-2,6-difluorophenylboronic acid
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